molecular formula C9H12ClNO B12951985 (R)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine

(R)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine

Cat. No.: B12951985
M. Wt: 185.65 g/mol
InChI Key: JFLYWANSRJBTLV-VIFPVBQESA-N
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Description

®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is a chiral compound with a specific stereochemistry It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine typically involves several steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to form 3-chlorobenzyl alcohol.

    Methoxylation: The benzyl alcohol is then subjected to methoxylation to introduce the methoxy group.

Industrial Production Methods

Industrial production of ®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the amine group, converting it to an amine or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.

    Biological Research: The compound is used in studies involving receptor binding and neurotransmitter activity.

    Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and the amine functionality play crucial roles in binding to these receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloro-1-(3-chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-1-(3-Chlorophenyl)-2-chloroethanol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is unique due to the presence of both the methoxy group and the amine functionality, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R)-1-(3-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3/t9-/m0/s1

InChI Key

JFLYWANSRJBTLV-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

COCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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